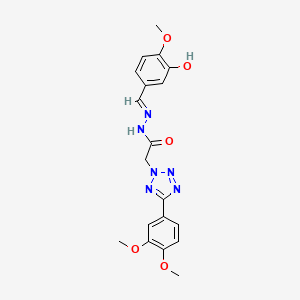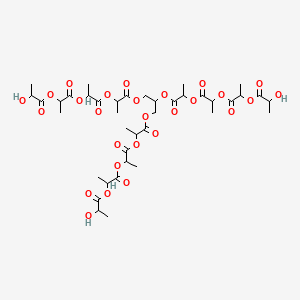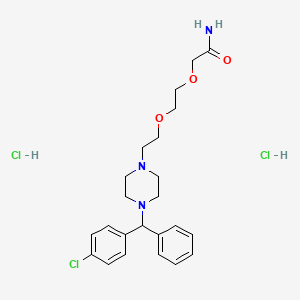
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is often used as a reference standard in various scientific studies and has notable pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)benzyl chloride with 1-piperazineethanol to form an intermediate. This intermediate is then reacted with ethylene oxide to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of solvents like toluene and dichloromethane, and bases such as sodium carbonate or triethylamine .
化学反応の分析
Types of Reactions
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is widely used in scientific research due to its pharmacological properties. It is commonly used in:
Chemistry: As a reference standard in analytical chemistry.
Biology: In studies related to cellular mechanisms and interactions.
Medicine: As a potential therapeutic agent for various conditions.
Industry: In the development of new pharmaceuticals and chemical products.
作用機序
The compound exerts its effects by interacting with specific molecular targets in the body. It has a high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies and other related conditions .
類似化合物との比較
Similar Compounds
Cetirizine: Another antihistamine with a similar structure and function.
Levocetirizine: The active enantiomer of cetirizine, known for its higher efficacy.
Meclizine: Used to treat nausea and dizziness, with a similar piperazine core.
Uniqueness
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its ability to interact with histamine H1 receptors with high specificity makes it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
83881-45-2 |
|---|---|
分子式 |
C23H32Cl3N3O3 |
分子量 |
504.9 g/mol |
IUPAC名 |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O3.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)27-12-10-26(11-13-27)14-15-29-16-17-30-18-22(25)28;;/h1-9,23H,10-18H2,(H2,25,28);2*1H |
InChIキー |
ZRYXLOFOMAFFIH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


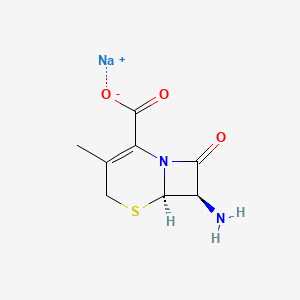
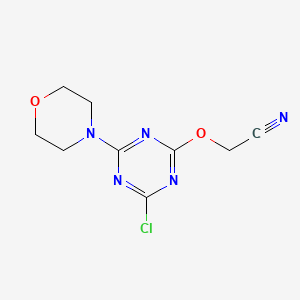

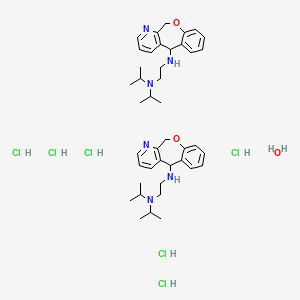
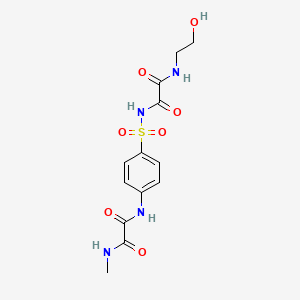
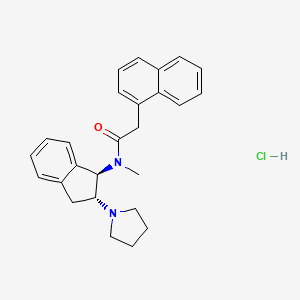
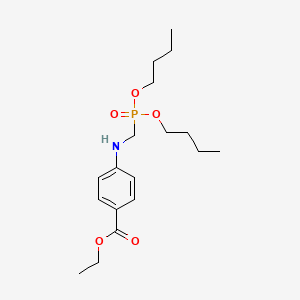
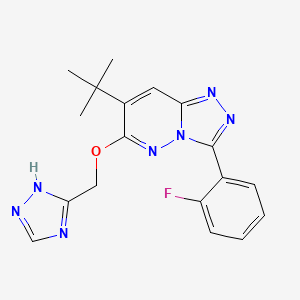
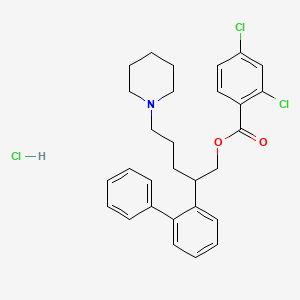
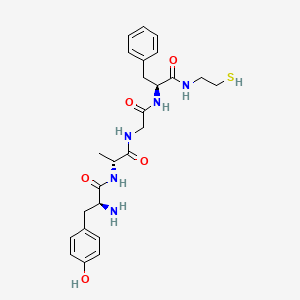

![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
